
2-Iododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iododecane is an organic compound with the molecular formula C₁₀H₂₁I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iododecane can be synthesized through the iodination of decane. One common method involves the reaction of decane with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows:
C10H22+I2+HNO3→C10H21I+H2O+NO2
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines.
Reduction Reactions: The iodine atom can be reduced to form decane.
Oxidation Reactions: The decane chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Reduction Reactions: The major product is decane.
Oxidation Reactions: Products include decanol, decanal, and decanoic acid.
Aplicaciones Científicas De Investigación
2-Iododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized compounds.
Biology: It is used in the study of biological processes involving iodine-containing compounds. It can be used to label biomolecules for tracking and imaging purposes.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Iododecane depends on the specific reaction or application. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the iodine atom is removed, and the decane chain is restored. In oxidation reactions, the decane chain undergoes oxidative cleavage to form various oxygenated products.
Comparación Con Compuestos Similares
2-Iododecane can be compared with other alkyl iodides, such as 1-iododecane and 3-iododecane. These compounds share similar chemical properties but differ in the position of the iodine atom on the decane chain. The position of the iodine atom can influence the reactivity and selectivity of the compound in chemical reactions. For example, 1-iododecane may undergo different substitution reactions compared to this compound due to steric and electronic effects.
List of Similar Compounds
- 1-Iododecane
- 3-Iododecane
- 2-Bromodecane
- 2-Chlorodecane
Propiedades
Número CAS |
64154-08-1 |
|---|---|
Fórmula molecular |
C10H21I |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
2-iododecane |
InChI |
InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Clave InChI |
HESWECJVRHEYKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





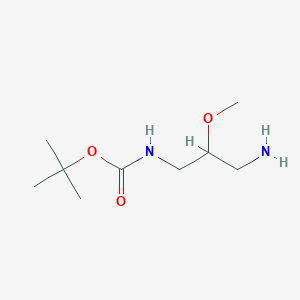

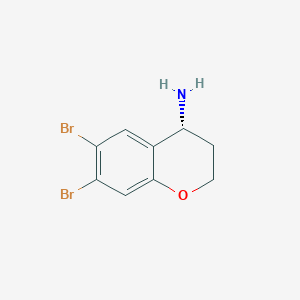

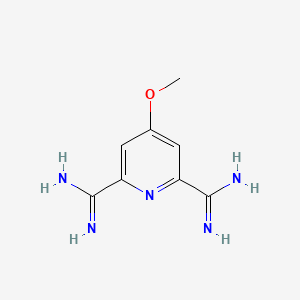
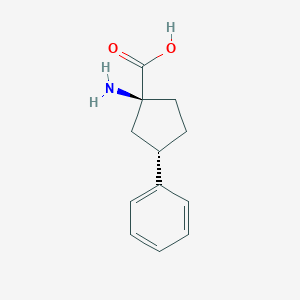
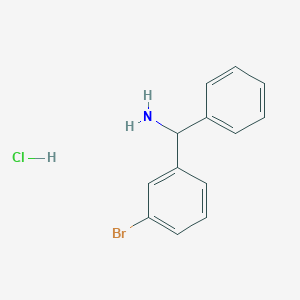

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
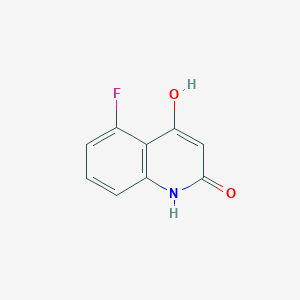
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
